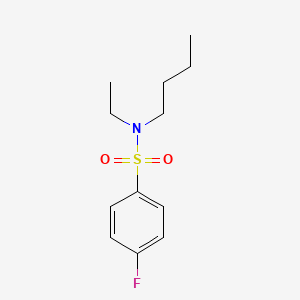

N-butyl-N-ethyl-4-fluorobenzenesulfonamide

Vue d'ensemble

Description

"N-butyl-N-ethyl-4-fluorobenzenesulfonamide" is a compound that belongs to the class of benzenesulfonamides, which are known for their varied applications in chemistry due to their ability to participate in different chemical reactions and their diverse physical and chemical properties. While direct studies on this compound are scarce, insights can be drawn from related research in the field of fluorinated benzenesulfonamides.

Synthesis Analysis

The synthesis of fluorinated benzenesulfonamides typically involves the introduction of the fluorine atom into the benzenesulfonamide framework. This can be achieved through various methods, including the use of electrophilic fluorinating agents or nucleophilic substitution reactions with fluorine-containing reagents. For instance, N-fluoro derivatives of benzenesulfonimide have been used as electrophilic fluorinating reagents to improve the enantioselectivity of products in specific reactions (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of fluorinated benzenesulfonamides can be analyzed using techniques such as crystallography. Studies on related compounds reveal that these molecules can display varied crystal structures, influenced by intermolecular interactions such as hydrogen bonding and π-π interactions. For example, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives have been investigated, showing two-dimensional architectures and highlighting the role of sulfonyl and carbonyl oxygen atoms as hydrogen bond acceptors (Suchetan et al., 2015).

Chemical Reactions and Properties

Fluorinated benzenesulfonamides participate in a variety of chemical reactions, serving as intermediates in the synthesis of complex organic molecules. They can undergo reactions such as N-demethylation, catalyzed by copper with N-fluorobenzenesulfonimide as an oxidant, leading to the formation of carbinolamines and subsequent decomposition into N-demethylated amides (Xu Yi et al., 2020).

Applications De Recherche Scientifique

Neurotoxicity Evaluation

One study focused on the neurotoxicity of N-butylbenzenesulfonamide (NBBS), a compound used as a plasticizer with similar structural characteristics to N-butyl-N-ethyl-4-fluorobenzenesulfonamide. The research evaluated NBBS neurotoxicity in rats following oral exposure, providing insights into the potential neurotoxic effects of sulfonamide derivatives in environmental and human health contexts (Rider et al., 2012).

Electrophilic Fluorination

Another relevant study introduced a sterically demanding electrophilic fluorinating reagent, illustrating the role of fluorine atoms in enhancing reaction selectivity and outcomes. This research highlights the chemical versatility and potential applications of fluorinated benzenesulfonamides in synthetic chemistry, particularly in enantioselective fluorination processes (Yasui et al., 2011).

Catalysis and Oxidation

Research on sulfonamide-substituted iron phthalocyanine showcases its design, stability, and solubility for potential use as an oxidation catalyst. The study demonstrates the application of sulfonamide derivatives in catalyzing oxidation reactions, suggesting possible research uses of N-butyl-N-ethyl-4-fluorobenzenesulfonamide in catalysis and organic synthesis (Işci et al., 2014).

Analytical Chemistry Applications

A study on the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols underscores the utility of sulfonamide derivatives in analytical chemistry. The research presents a design strategy that utilizes sulfonamide bonds for selective and sensitive detection, highlighting potential analytical applications of N-butyl-N-ethyl-4-fluorobenzenesulfonamide in environmental and biological sciences (Wang et al., 2012).

Propriétés

IUPAC Name |

N-butyl-N-ethyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO2S/c1-3-5-10-14(4-2)17(15,16)12-8-6-11(13)7-9-12/h6-9H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHQZLJJQBCJJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-N-ethyl-4-fluoro-1-benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoate](/img/structure/B4623597.png)

![methyl 2-({[4-(5-chloro-2-methoxybenzyl)-1-piperazinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4623603.png)

![2-[(4-bromobenzyl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4623609.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4623611.png)

![1-{[(2,4-dichlorobenzyl)thio]acetyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4623612.png)

![diethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4623646.png)

![3-[(2-bromophenoxy)methyl]-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4623665.png)

![3-(2-furyl)-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B4623681.png)